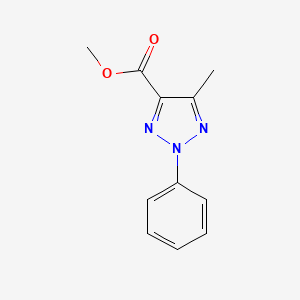

5-甲基-2-苯基-2H-1,2,3-三唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (MMPTC) is an organic compound that has recently been gaining attention due to its wide range of applications in the scientific research field. MMPTC is a derivative of triazole, which is a heterocyclic aromatic compound that consists of three nitrogen atoms in a ring. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a catalyst in various reactions. MMPTC is also used as a biological probe in studies involving enzyme-catalyzed reactions, and as a substrate in studies involving drug metabolism.

科学研究应用

药物发现

1,2,3-三唑类化合物,其中包括5-甲基-2-苯基-2H-1,2,3-三唑-4-羧酸甲酯,在药物发现领域有着广泛的应用 . 它们是氨基酸、核苷酸等必需结构单元的一部分 . 市场上有很多以1,2,3-三唑为核心结构的知名药物 .

有机合成

1,2,3-三唑在有机合成中被广泛使用 . 其独特的结构有利于与酶和受体形成各种非共价键 .

高分子化学

1,2,3-三唑在高分子化学中发挥着重要作用 . 其高化学稳定性和强偶极矩使其成为该领域的理想材料 .

超分子化学

在超分子化学中,1,2,3-三唑因其氢键能力和芳香性而被使用 .

生物偶联

1,2,3-三唑被用于生物偶联,这是一种将两种生物分子连接在一起的化学策略 .

化学生物学

在化学生物学领域,1,2,3-三唑因其与酶和受体形成各种非共价键的能力而被使用 .

荧光成像

材料科学

作用机制

Target of Action

The primary target of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate acts as a potent inhibitor of XO . It binds to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which can be beneficial in conditions like gout where uric acid levels are elevated .

Biochemical Pathways

The compound’s action primarily affects the purine degradation pathway . By inhibiting XO, it prevents the final steps of purine catabolism, leading to a decrease in uric acid production . This can have downstream effects on purine metabolism and uric acid homeostasis .

Result of Action

The inhibition of XO by Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate leads to a decrease in uric acid production . This can help to alleviate symptoms in conditions characterized by hyperuricemia, such as gout .

生化分析

Biochemical Properties

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as a mixed-type inhibitor of xanthine oxidase, thereby reducing the production of uric acid . Additionally, it has shown potential in inhibiting other enzymes such as urease and certain oxidoreductases, which further highlights its versatility in biochemical processes .

Cellular Effects

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to altered cellular metabolism and function. For instance, it has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the formation of reactive oxygen species. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes by altering their conformation and stability, leading to changes in their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained biochemical and cellular changes. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to disrupted cellular functions .

Metabolic Pathways

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of xanthine oxidase also impacts purine metabolism, leading to altered levels of uric acid and other purine derivatives .

Transport and Distribution

Within cells and tissues, methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows the compound to modulate various cellular processes, including energy metabolism and oxidative stress responses .

属性

IUPAC Name |

methyl 5-methyl-2-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCIHCDLVYSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378990 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7673-93-0 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)